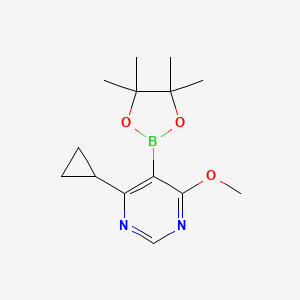4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.:
Cat. No.: VC18654135
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H21BN2O3 |
|---|---|
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | 4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-11(9-6-7-9)16-8-17-12(10)18-5/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | MAQQXKIQQZZUFT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reflects its pyrimidine core substituted at positions 4, 5, and 6. The cyclopropyl group at position 4 introduces steric bulk, while the methoxy group at position 6 enhances electronic stability. The boronic ester moiety at position 5 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is pivotal for its role in cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.14 g/mol |
| CAS Registry Number | 2750602-14-1 |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3 |
| InChI Key | MAQQXKIQQZZUFT-UHFFFAOYSA-N |
The boronic ester group () enables this compound to act as a nucleophilic partner in palladium-catalyzed reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves functionalizing a pyrimidine precursor with a dioxaborolane reagent. A common approach is the palladium-catalyzed Miyaura borylation of a halogenated pyrimidine. For example:
-
Halogenation: A pyrimidine substrate (e.g., 5-bromo-4-cyclopropyl-6-methoxypyrimidine) is prepared.
-
Borylation: Reaction with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base (e.g., KOAc) yields the boronic ester .
Representative Reaction Scheme:
Optimization Challenges
Key challenges include minimizing protodeborylation (loss of the boronic ester group under acidic or aqueous conditions) and controlling regioselectivity. Anhydrous conditions and inert atmospheres are critical .
Applications in Pharmaceutical Research
Role in Drug Discovery
This compound is extensively used to synthesize kinase inhibitors and anticancer agents. For instance, it serves as a building block in the synthesis of TGF-β receptor inhibitors, which are investigated for treating fibrosis and metastatic cancers .
Case Study: TGF-β Inhibitor Development
In a 2024 study, the compound was coupled with a pyrazolo[1,5-a]pyrimidine scaffold via Suzuki-Miyaura cross-coupling to yield a potent TGF-βR2 inhibitor (IC = 8 nM) . The boronic ester’s reactivity enabled precise functionalization at the pyrimidine’s 5-position.
Agrochemical Applications
In agrochemistry, the compound’s derivatives are explored as herbicides and fungicides. The cyclopropyl group enhances metabolic stability, prolonging field efficacy.
Role in Organic Synthesis and Cross-Coupling Reactions
Suzuki-Miyaura Reaction
The boronic ester moiety facilitates coupling with aryl halides, forming biaryl structures central to pharmaceuticals and materials. For example:
This reaction is scalable, with yields exceeding 80% under optimized conditions .
Compatibility with Other Reactions
The compound participates in Chan-Lam couplings (C–N bond formation) and Petasis reactions (multicomponent couplings), broadening its utility in diversity-oriented synthesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume